molecular formula C14H20N2O6S B2922783 1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol CAS No. 1170570-61-2

1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol

Cat. No.: B2922783
CAS No.: 1170570-61-2
M. Wt: 344.38
InChI Key: ZBSNKTQBRWSQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a morpholine sulfonyl group, a furan ring, and a piperidin-4-ol moiety

Mechanism of Action

Target of Action

Compounds with a substituted 4-piperidinol core, such as 4-hydroxypiperidine, have been found to be potent antagonists of the human h(3) receptor .

Mode of Action

It’s worth noting that 4-hydroxypiperidine can be used in the synthesis of a highly potent and selective ip (pgi(2) receptor) agonist . This suggests that the compound may interact with its targets by binding to them, thereby modulating their activity.

Biochemical Pathways

Given the potential role of 4-hydroxypiperidine as an antagonist of the human h(3) receptor , it can be inferred that the compound may influence pathways related to neurotransmission.

Result of Action

Given its potential role as an antagonist of the human h(3) receptor , it can be inferred that the compound may modulate neurotransmission, potentially influencing cognitive and neurological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the furan ring using morpholine and a sulfonyl chloride reagent under controlled conditions.

    Attachment of the Piperidin-4-ol Moiety: The final step involves the coupling of the piperidin-4-ol moiety to the furan ring, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-amine: Similar structure with an amine group instead of an alcohol.

    1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-carboxylic acid: Contains a carboxylic acid group instead of an alcohol.

Uniqueness

1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c17-11-3-5-15(6-4-11)14(18)12-1-2-13(22-12)23(19,20)16-7-9-21-10-8-16/h1-2,11,17H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSNKTQBRWSQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.